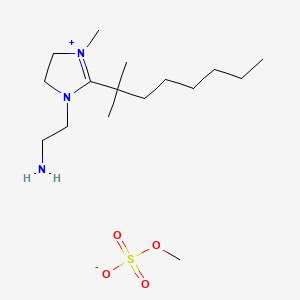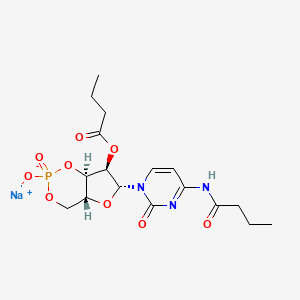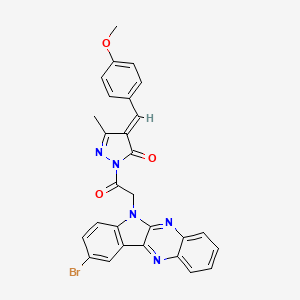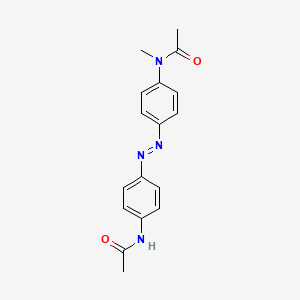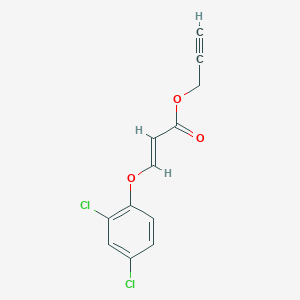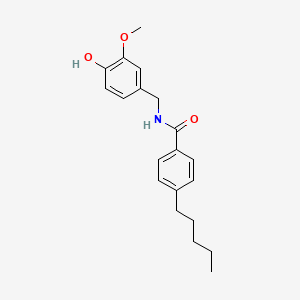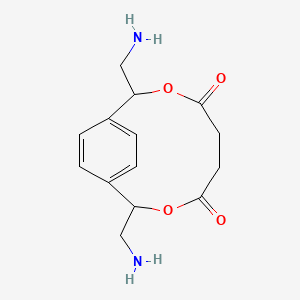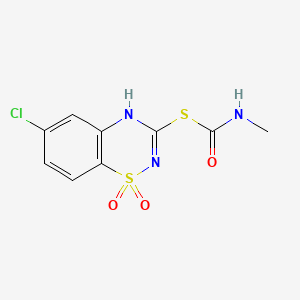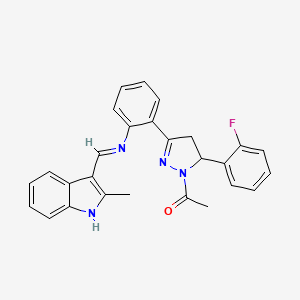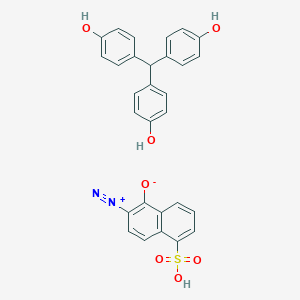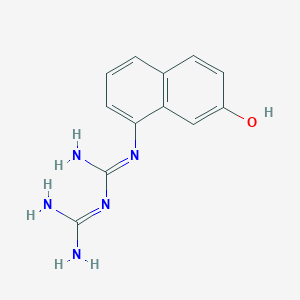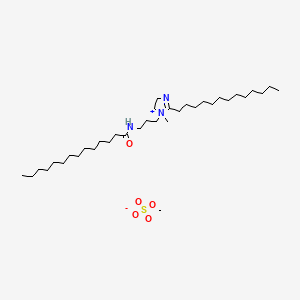
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes naphthalene and sulphonate groups, making it highly soluble in water and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate typically involves the sulphonation of naphthalene derivatives followed by the introduction of hydroxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulphonation processes, where naphthalene is treated with sulphuric acid and other reagents under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures high yield and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The sulphonate and hydroxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in industrial processes.
科学研究应用
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of various industrial products, including detergents and surfactants.
作用机制
The mechanism of action of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its hydroxy and sulphonate groups. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the stabilization of reactive intermediates. The pathways involved often include oxidative and reductive processes, which can influence the compound’s overall activity.
相似化合物的比较
Similar Compounds
Similar compounds include other naphthalene sulphonates and hydroxy derivatives, such as:
- Disodium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
属性
CAS 编号 |
85443-47-6 |
|---|---|
分子式 |
C18H14Na2O8S2 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
disodium;3-hydroxy-4-[(2-hydroxy-4-methyl-5-sulfonatophenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16O8S2.2Na/c1-10-6-15(19)11(8-17(10)27(21,22)23)7-14-12-4-2-3-5-13(12)18(9-16(14)20)28(24,25)26;;/h2-6,8-9,19-20H,7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
ZLWSEHJPYPTSTH-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
